molecular formula C10H13NO2 B8537984 6-Amino-2-hydroxymethylchromane

6-Amino-2-hydroxymethylchromane

Cat. No. B8537984
M. Wt: 179.22 g/mol
InChI Key: MQWNHLIDPINOEX-UHFFFAOYSA-N
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Patent
US06903227B2

Procedure details

To a stirred solution of 11.4 grams (61.7 mmol) of 6-aminochroman-2-carboxylic acid in 100 mL of THF was slowly added 6.64 g (122 mmol) of lithium aluminum hydride. The mixture was refluxed for 30 min, then quenched with ethyl acetate and 150 mL of 1 N HCl. Sufficient 12 N HCl was added to completely dissolve all of the inorganic precipitates. The aqueous phase was extracted twice with ethyl acetate, and the organic fractions combined, washed twice with brine, and concentrated in vacuo to an oil. This oil was distilled to afford 9.28 g of 6-amino-2-hydroxymethylchromane as a clear oil that crystallizes on cooling (87.6% yield).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH:7]([C:12](O)=[O:13])[CH2:6][CH2:5]2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH:7]([CH2:12][OH:13])[CH2:6][CH2:5]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
NC=1C=C2CCC(OC2=CC1)C(=O)O
Step Two
Name
Quantity
6.64 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with ethyl acetate and 150 mL of 1 N HCl
ADDITION
Type
ADDITION
Details
Sufficient 12 N HCl was added
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve all of the inorganic precipitates
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed twice with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
DISTILLATION
Type
DISTILLATION
Details
This oil was distilled

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CCC(OC2=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.28 g
YIELD: PERCENTYIELD 87.6%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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